
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide, also known as CCP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. CCP-115 belongs to the class of cyclopropyl compounds, which are known for their unique chemical and biological properties.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In epilepsy research, this compound has been found to reduce seizure activity in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide exerts its biological effects by modulating the activity of various enzymes and receptors in the body. One of the key targets of this compound is the voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons. This compound has been shown to inhibit the activity of this channel, leading to reduced neuronal excitability and seizure activity. This compound also modulates the activity of other ion channels, such as the calcium channel and the potassium channel, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. In addition to its effects on ion channels, this compound also modulates the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and epigenetic regulation. This compound also modulates the activity of the mTOR signaling pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments with this compound.
Orientations Futures
There are several future directions for research on N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the long-term effects of this compound on the body and to optimize its dosing and administration regimens.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its unique chemical and biological properties make it an attractive target for drug development and research. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide involves a multistep process that starts with the reaction of 1-cyanocyclopropane carboxylic acid with 2,2-difluorocyclopropanol in the presence of a catalyst. This reaction produces the intermediate compound, which is then treated with benzoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-14(16)7-11(14)20-10-3-1-9(2-4-10)12(19)18-13(8-17)5-6-13/h1-4,11H,5-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOCPKBNPRGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)OC3CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

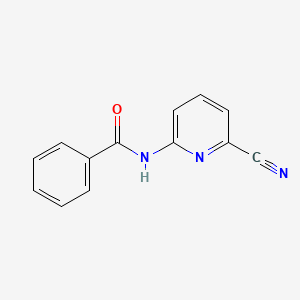
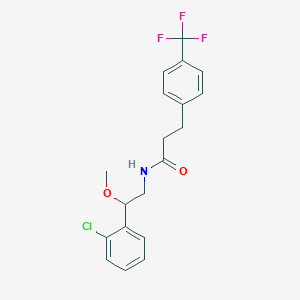
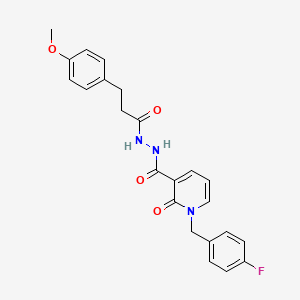


![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

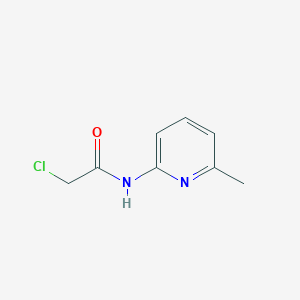
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
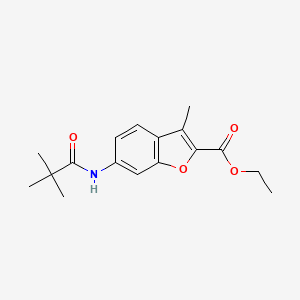
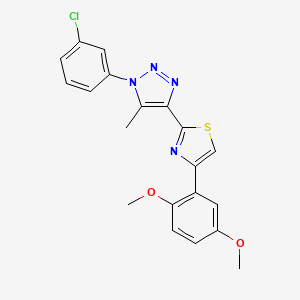

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
